molecular formula C10H12O3 B1145639 4-Ethylphenylglyoxal hydrate CAS No. 1171381-90-0

4-Ethylphenylglyoxal hydrate

Cat. No.: B1145639
CAS No.: 1171381-90-0
M. Wt: 180.203
InChI Key: QFDCQUPYEYQFJM-UHFFFAOYSA-N
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Description

4-Ethylphenylglyoxal hydrate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.
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Mechanism of Action

Target of Action

4-Ethylphenylglyoxal hydrate primarily targets the carbonyl groups in proteins and nucleic acids. These carbonyl groups are crucial in various biochemical processes, including enzyme activity and DNA replication .

Mode of Action

The compound interacts with its targets through nucleophilic addition. The carbonyl group in this compound reacts with nucleophiles in proteins and nucleic acids, forming stable adducts. This interaction can inhibit enzyme activity by modifying the active site or altering the structure of nucleic acids, potentially affecting replication and transcription processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycolytic pathway. By modifying key enzymes in this pathway, the compound can disrupt glucose metabolism, leading to reduced ATP production. This disruption can have downstream effects on cellular energy levels and overall metabolic activity .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and distributed throughout the body. It undergoes metabolic transformation primarily in the liver, where it is converted into more water-soluble metabolites for excretion. The bioavailability of the compound is influenced by its metabolic rate and the efficiency of its excretion .

Result of Action

At the molecular level, the action of this compound results in the inhibition of enzyme activity and disruption of nucleic acid functions. This can lead to reduced cellular proliferation and altered metabolic states. At the cellular level, these molecular changes can cause apoptosis or necrosis, depending on the extent of the damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can alter the compound’s reactivity, while higher temperatures can increase its rate of reaction. Additionally, the presence of antioxidants can mitigate some of the compound’s effects by neutralizing reactive intermediates .

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Properties

IUPAC Name

2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDCQUPYEYQFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656971
Record name (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171381-90-0
Record name (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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